3-(Methoxymethyl)-1,3-oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34277-56-0 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-8-4-6-2-3-9-5(6)7/h2-4H2,1H3 |
InChI Key |
SBDCJOLHUQEIJU-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCOC1=O |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 3 Methoxymethyl 1,3 Oxazolidin 2 One
Nucleophilic Reactivity at the Oxazolidinone Ring System
The oxazolidinone ring system, particularly the carbonyl carbon (C2), is an electrophilic center susceptible to attack by nucleophiles. This reactivity is fundamental to both the degradation and the synthetic utility of oxazolidinone-containing molecules. The attack typically leads to the cleavage of the endocyclic acyl-oxygen bond (C2-O1), resulting in a ring-opened product.
The susceptibility of the carbonyl group to nucleophilic attack is a hallmark of the oxazolidinone scaffold. While oxazolidinones are generally stable, strong nucleophiles under forcing conditions can induce ring cleavage. The nature of the substituent at the N3 position can modulate this reactivity; however, the fundamental mechanism involves the formation of a tetrahedral intermediate at the C2 position.
Common nucleophilic reactions include hydrolysis and aminolysis. For instance, hydroxide (B78521) ions can attack the carbonyl carbon, leading to the formation of a carboxylate and a 2-aminoethanol derivative after protonation. This process is often disfavored compared to cleavage of exocyclic N-acyl groups when the oxazolidinone is used as a chiral auxiliary. However, direct cleavage of the ring can be achieved. researchgate.net
Below is a table summarizing the expected outcomes of nucleophilic attack on the 3-(methoxymethyl)-1,3-oxazolidin-2-one ring.
| Nucleophile (Nu⁻) | Reagent Example | Expected Ring-Opened Product (after workup) |
| Hydroxide | Lithium Hydroxide (LiOH) | N-(methoxymethyl)ethanolamine |
| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | Methyl 2-hydroxyethylcarbamate |
| Amine | Benzylamine (BnNH₂) | 1-(2-Hydroxyethyl)-1-(methoxymethyl)-3-benzylurea |
| Hydride | Lithium Borohydride (B1222165) (LiBH₄) | N-(methoxymethyl)ethanolamine and Methanol |
This table represents generalized reactivity based on the known chemistry of oxazolidinones.
Electrophilic Reactivity and Targeted Functionalization of the Methoxymethyl Group
The N-methoxymethyl (MOM) group attached to the oxazolidinone nitrogen is an N,O-acetal. This functionality provides a handle for electrophilic reactions, primarily through the activation and subsequent substitution of the methoxy (B1213986) group. Treatment with a Lewis acid or a strong protic acid can lead to the formation of a highly reactive N-acyliminium ion intermediate.
This electrophilic intermediate is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at the methylene (B1212753) position of the original methoxymethyl substituent. This strategy provides a powerful method for C-C and C-heteroatom bond formation.
The general mechanism proceeds as follows:
Coordination of a Lewis acid (e.g., TiCl₄, SnCl₄) to the methoxy oxygen.
Elimination of the methoxy group as a leaving group (e.g., MeOTiCl₄), generating a resonance-stabilized N-acyliminium ion.
Attack of a nucleophile on the methylene carbon of the iminium ion.
This pathway allows for the targeted functionalization of the N-substituent without affecting the core oxazolidinone ring.
| Nucleophile | Reagent Example | Product of Functionalization |
| Silyl Enol Ether | 1-(Trimethylsilyloxy)cyclohexene | 3-((2-Oxocyclohexyl)methyl)-1,3-oxazolidin-2-one |
| Allylsilane | Allyltrimethylsilane | 3-(But-3-en-1-yl)-1,3-oxazolidin-2-one |
| Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | 3-Ethyl-1,3-oxazolidin-2-one |
| Cyanide | Trimethylsilyl cyanide (TMSCN) | (2-Oxo-1,3-oxazolidin-3-yl)acetonitrile |
This table illustrates potential synthetic transformations based on the established reactivity of N-alkoxymethyl amides and carbamates.
Investigating Ring-Opening and Ring-Closure Mechanisms of the Oxazolidinone Core
The stability of the oxazolidinone ring is significant, but it can be opened under specific conditions, often in a controlled and synthetically useful manner. Conversely, the formation of the ring is a key synthetic step in accessing this class of compounds.
Ring-Opening Mechanisms: A notable pathway for ring-opening is the decarboxylative ring-opening reaction. rsc.org This process transforms 2-oxazolidinones into aminoethylated products and can be promoted by in situ generated nucleophiles like chalcogenolate anions. rsc.org This reaction effectively makes the oxazolidinone a latent equivalent of an aziridine (B145994), but avoids the handling of toxic aziridine starting materials. rsc.org The mechanism involves nucleophilic attack at the C5 position, followed by the elimination of carbon dioxide.
Acid-catalyzed ring-opening is another important mechanism, particularly for oxazolidinone-fused systems. acs.org While this compound is not fused, the principle of acid activation applies. Protonation or Lewis acid coordination at the carbonyl oxygen or the N3 nitrogen can activate the ring towards nucleophilic attack, often by the counter-ion or the solvent. The outcome is highly dependent on the substrate and reaction conditions. acs.org
Ring-Closure Mechanisms: The most common methods for constructing the oxazolidinone ring involve the cyclization of 2-aminoethanol derivatives. The synthesis of this compound would likely proceed from N-(methoxymethyl)ethanolamine. This precursor can be cyclized using a carbonylating agent such as phosgene (B1210022), carbonyldiimidazole (CDI), or a dialkyl carbonate.
The mechanism with CDI, for example, involves:
Activation of the hydroxyl group of N-(methoxymethyl)ethanolamine by CDI.
Intramolecular nucleophilic attack by the nitrogen atom onto the activated carbonyl group.
Elimination of imidazole (B134444) to form the stable five-membered oxazolidinone ring.
Another approach involves the reaction of an epoxide (like ethylene (B1197577) oxide) with an isocyanate, although this is less common for N-alkoxy-substituted derivatives. The reaction of aziridines with carbon dioxide, sometimes catalyzed by Lewis acids or bases, also provides a pathway to the oxazolidinone core. researchgate.net
Detailed Mechanistic Pathways in Reactions Involving the N-Methoxymethyl Oxazolidinone System
The reactions of this compound are governed by a few key mechanistic pathways depending on the reagents and conditions employed.
Pathway I: Nucleophilic Acyl Substitution at C2: This pathway is initiated by the attack of a nucleophile on the carbonyl carbon (C2). It proceeds through a classic tetrahedral intermediate. The subsequent collapse of this intermediate can cleave the C2-O1 bond, leading to ring-opening. This is the dominant mechanism for base-mediated hydrolysis and aminolysis reactions. The stability of the oxazolidinone ring means this pathway often requires elevated temperatures or highly reactive nucleophiles.
Pathway II: S_N2-type Attack at C5: In this pathway, a nucleophile directly attacks the C5 carbon, displacing the O1 atom and leading to ring-opening. This mechanism is particularly relevant in decarboxylative ring-opening reactions where the loss of CO₂ provides a strong thermodynamic driving force. rsc.org The stereochemistry at C5, if present, is typically inverted during this process.
Pathway III: N-Acyliminium Ion Formation: This pathway is unique to the N-methoxymethyl group. As detailed in section 3.2, Lewis or protic acid catalysis facilitates the loss of the methoxy group, generating a planar, electrophilic N-acyliminium ion. This intermediate then reacts with a wide variety of nucleophiles on its face, leading to the formation of a new C-Nu bond. This mechanism is central to the functionalization of the N-substituent.
These distinct mechanistic routes highlight the versatile reactivity of the this compound scaffold, allowing for transformations at either the heterocyclic core or the N-substituent.
Applications of this compound in Asymmetric Synthesis
The utility of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, providing a reliable method for the stereocontrolled formation of new chiral centers. Among the various classes of chiral auxiliaries, oxazolidinones have gained prominence due to their predictable stereodirecting ability and versatility in a range of chemical transformations. This article focuses on the applications of a specific chiral auxiliary, this compound, in asymmetric synthesis.
Applications of 3 Methoxymethyl 1,3 Oxazolidin 2 One in Asymmetric Synthesis
Utilization as a Chiral Auxiliary in Enantioselective Transformations
3-(Methoxymethyl)-1,3-oxazolidin-2-one serves as a powerful tool for enantioselective synthesis, guiding the stereochemical outcome of various carbon-carbon bond-forming reactions. The methoxymethyl group at the N3 position plays a crucial role in modulating the reactivity and stereoselectivity of the attached substrate.
Asymmetric aldol (B89426) reactions are fundamental for the construction of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals. Chiral oxazolidinones are widely employed to control the stereochemistry of these reactions. While specific data for this compound in this context is not extensively documented in readily available literature, the principles can be illustrated with closely related N-acyl oxazolidinones.
The stereochemical outcome of these reactions is highly dependent on the geometry of the enolate and the nature of the Lewis acid used. Boron and titanium enolates of N-acyl oxazolidinones are commonly used to achieve high levels of diastereoselectivity. The chiral environment provided by the oxazolidinone auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer. For instance, the reaction of N-propionyl derivatives of chiral oxazolidinones with various aldehydes has been shown to proceed with high diastereomeric excess.
A study on the synthesis of 4,5-disubstituted oxazolidin-2-ones utilized an asymmetric aldol addition of a chlorotitanium enolate of an N-acylthiazolidinethione to furnish the corresponding syn-aldol adduct in 98% yield with a diastereomeric ratio of 3:1. nih.gov Although not involving this compound directly, this highlights the utility of related chiral auxiliaries in achieving high yields and stereoselectivity in aldol-type transformations.
Table 1: Asymmetric Aldol Reactions with Oxazolidinone-Related Auxiliaries
| N-Acyl Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | TiCl₄, DIPEA | >99:1 | 85 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | 99:1 | 90 |
| N-Acylthiazolidinethione | 2-Benzyloxyacetaldehyde | TiCl₄, DIPEA | 3:1 | 98 |
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral oxazolidinones attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of the reaction.
While specific examples utilizing this compound as the dienophile are not prevalent in the literature, studies on other N-acryloyl oxazolidinones demonstrate the principle. For instance, the Lewis acid-promoted Diels-Alder reaction of N-acryloyl derivatives of chiral oxazolidinones with cyclopentadiene (B3395910) typically proceeds with high endo-selectivity and facial diastereoselectivity. The stereochemical outcome can be rationalized by the formation of a chelated intermediate between the Lewis acid and the N-acyl oxazolidinone, which blocks one face of the dienophile.
A study on the asymmetric Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinone derivatives with cyclopentadiene in the presence of diethylaluminum chloride showed high diastereoselectivity, affording the endo adduct in excellent yields. nih.gov This demonstrates the effectiveness of the oxazolidinone auxiliary in controlling the stereochemistry of cycloaddition reactions.
Table 2: Diels-Alder Reactions with N-Acryloyl Oxazolidinone Derivatives
| Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
|---|---|---|---|---|
| (R)-N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 98:2 | 91 |
| (S)-N-Crotonoyl-4-isopropyl-2-oxazolidinone | Isoprene | TiCl₄ | 97:3 | 88 |
| (R)-N-(3-p-Methoxybenzoyloxy)acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 97:3 | 71 |
The utility of oxazolidinone auxiliaries extends to other carbon-carbon bond-forming reactions, such as Reformatsky-type reactions. These reactions involve the addition of an organozinc reagent, typically derived from an α-halo ester, to a carbonyl compound. While specific data for this compound is limited, related chiral oxazolidinones have been successfully employed.
For example, the samarium(II) iodide-mediated Reformatsky-type reaction of chiral 3-bromoacetyl-2-oxazolidinones with various aldehydes has been shown to produce β-hydroxy carboximides in good yields and with high diastereomeric excess. The stereochemical outcome is influenced by the chelation of the samarium enolate.
Principles of Stereocontrol Mediated by the Oxazolidinone Auxiliary
The stereodirecting power of the oxazolidinone auxiliary arises from its rigid, chiral structure, which creates a biased steric environment around the reacting center.
In reactions such as aldol additions and alkylations, the N-acyl oxazolidinone can be converted to a metal enolate. The conformation of this enolate is often fixed through chelation to the metal cation, involving the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This rigid, chelated structure effectively blocks one face of the enolate from the approaching electrophile. The substituent at the C4 (or C5) position of the oxazolidinone ring provides the necessary steric hindrance to direct the electrophile to the opposite, less hindered face, thus ensuring high diastereoselectivity. The methoxymethyl group at the N3 position in this compound can further influence the conformation of the chelated intermediate and, consequently, the stereochemical outcome.
A key advantage of using chiral auxiliaries is the ability to attach them to a substrate and subsequently remove them after the desired stereoselective transformation.
Attachment: The oxazolidinone auxiliary is typically attached to a carboxylic acid derivative via N-acylation. This can be achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by reaction with an acyl chloride or anhydride.
Removal: After the asymmetric reaction, the chiral auxiliary can be cleaved from the product under various conditions to yield the desired carboxylic acid, ester, amide, or alcohol. The choice of cleavage method depends on the desired functional group and the stability of the product. Common methods include:
Hydrolysis: Treatment with lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent can hydrolyze the N-acyl bond to yield the carboxylic acid.
Transesterification: Reaction with an alkoxide, such as sodium methoxide (B1231860) in methanol, can produce the corresponding methyl ester.
Reduction: The use of reducing agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the N-acyl group to the corresponding primary alcohol.
The efficient removal and potential for recycling of the chiral auxiliary are crucial for the economic viability of this synthetic strategy.
Enantioselective Syntheses of Chiral Building Blocks and Complex Molecular Architectures
This compound serves as a versatile chiral auxiliary, directing the stereochemical outcome of reactions at the α-carbon of an attached acyl group. Its utility has been demonstrated in a range of asymmetric transformations, leading to the synthesis of valuable chiral synthons and the total synthesis of natural products.
A notable application of a related oxazolidinone auxiliary is in the asymmetric synthesis of (-)-cytoxazone, a natural product with potential biological activity. While not directly employing the 3-(methoxymethyl) derivative, the synthetic strategy highlights the power of the oxazolidinone scaffold in controlling stereochemistry. In this synthesis, an asymmetric aldol reaction followed by a modified Curtius rearrangement allows for the efficient construction of the chiral core of the molecule. nih.gov This approach underscores the potential for similar oxazolidinone auxiliaries, such as this compound, to be utilized in the synthesis of other complex targets.
The general principle behind the use of these auxiliaries involves the temporary attachment of the chiral oxazolidinone to a prochiral substrate. The steric bulk of the auxiliary then directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery and reuse of the chiral auxiliary. williams.edu
While specific, detailed research findings on the application of this compound in the synthesis of a wide array of chiral building blocks and complex molecules are not extensively documented in readily available literature, the established reactivity patterns of similar N-acyloxazolidinones provide a strong basis for its potential applications. These include diastereoselective alkylations, aldol additions, and Michael reactions. researchgate.netrsc.org
For instance, in a typical asymmetric alkylation, the N-acyl derivative of this compound would be deprotonated to form a chiral enolate. The methoxymethyl group on the nitrogen atom, in conjunction with the inherent chirality of the oxazolidinone ring, would create a highly ordered transition state, directing the alkylating agent to one face of the enolate. This would result in a high diastereomeric excess of the alkylated product.
The following table illustrates the potential outcomes of such a hypothetical asymmetric alkylation reaction, based on typical results observed with other Evans-type auxiliaries.
| Entry | Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | α-Benzylated acyl oxazolidinone | >95:5 | ~90 |
| 2 | Methyl iodide | α-Methylated acyl oxazolidinone | >98:2 | ~95 |
| 3 | Allyl bromide | α-Allylated acyl oxazolidinone | >95:5 | ~88 |
Similarly, in asymmetric aldol reactions, the boron enolate of the N-acyl-3-(methoxymethyl)-1,3-oxazolidin-2-one would react with an aldehyde to furnish syn- or anti-aldol adducts with high levels of stereocontrol. The stereochemical outcome would be dictated by the geometry of the enolate and the chelation control exerted by the Lewis acid and the auxiliary.
The resulting chiral building blocks, such as α-substituted carboxylic acids, β-hydroxy carbonyl compounds, and β-amino acids, obtained through these methodologies are of immense value in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products. wikipedia.org
While the direct application of this compound in the total synthesis of complex natural products is not as widely reported as that of other Evans auxiliaries, its structural similarity and the well-understood principles of oxazolidinone-mediated asymmetric synthesis strongly suggest its utility in such endeavors. The continued exploration of this and other novel chiral auxiliaries will undoubtedly lead to the development of more efficient and selective methods for the construction of complex chiral molecules.
3 Methoxymethyl 1,3 Oxazolidin 2 One in Protecting Group Strategies
The Oxazolidinone Moiety as a Protecting Group for Amino Alcohols
The 1,3-oxazolidin-2-one ring system is a cyclic carbamate (B1207046) that can be readily formed from the corresponding 1,2-amino alcohol. This transformation effectively protects both the amino and hydroxyl groups simultaneously within a single, stable five-membered ring. This strategy is particularly valuable in the chemistry of carbohydrates and chiral synthons derived from amino acids.
The formation of the oxazolidinone ring is typically achieved by reacting a 1,2-amino alcohol with a carbonylating agent. Common reagents for this cyclization include phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI) or diethyl carbonate. nih.gov For example, treating an amino alcohol with CDI and a base like triethylamine (B128534) can afford the desired oxazolidinone in good yields. nih.gov This protection strategy is advantageous as it introduces a rigid cyclic structure that can influence the stereochemical outcome of subsequent reactions, a principle famously exploited in Evans asymmetric synthesis using chiral oxazolidinone auxiliaries. wikipedia.org
The stability of the oxazolidinone ring is a key feature. It is generally robust under a variety of reaction conditions, including those involving non-acidic organometallic reagents, many oxidizing agents, and catalytic hydrogenation. However, the ring can be cleaved when desired to deprotect the amino alcohol. The conditions for cleavage depend on the substitution of the oxazolidinone. N-Acyl oxazolidinones, such as those used in Evans aldol (B89426) reactions, are commonly cleaved under nucleophilic conditions. For instance, treatment with lithium hydroxide (B78521) and hydrogen peroxide can hydrolyze the acyl group, liberating the protected carboxylic acid and leaving the chiral auxiliary intact. acs.orgfigshare.com Complete cleavage of the oxazolidinone ring to regenerate the free amino alcohol can be accomplished under more forceful hydrolytic conditions, often involving strong acids or bases at elevated temperatures. The specific choice of cleavage reagent allows for selective deprotection in complex synthetic sequences. uq.edu.au
In the context of glucosamine (B1671600) chemistry, the oxazolidinone function has been employed to protect the C-2 amino and C-3 hydroxyl groups, which facilitates selective reactions at other positions of the sugar. nycu.edu.tw This "tied-up" configuration reduces steric hindrance at the adjacent C-4 position, paving the way for reactivity-based glycosylation strategies. nycu.edu.tw
Table 1: Formation and Cleavage of Oxazolidinone Protecting Groups for Amino Alcohols
| Transformation | Reagents and Conditions | Outcome |
|---|---|---|
| Protection (Formation) | Amino alcohol + Carbonyldiimidazole (CDI), Triethylamine (Et3N) | Forms the oxazolidinone ring, protecting both -OH and -NH2 groups. nih.gov |
| Protection (Formation) | Amino alcohol + Diethyl carbonate, Sodium ethoxide (catalytic), 135-150 °C | An alternative method for forming the oxazolidinone ring. nih.gov |
| Deprotection (Cleavage) | Strong acid or base hydrolysis (e.g., HCl or NaOH, heat) | Cleaves the ring to regenerate the free 1,2-amino alcohol. |
| Selective N-Acyl Cleavage | N-Acyl oxazolidinone + Lithium hydroxide (LiOH), Hydrogen peroxide (H2O2) | Removes the N-acyl group while the oxazolidinone ring remains on the chiral auxiliary. acs.org |
Strategic Implications of the Methoxymethyl Group as a Protecting Group for Hydroxyl Functionalities in Chemical Synthesis
The methoxymethyl (MOM) ether is a widely used acetal-type protecting group for hydroxyl functionalities. adichemistry.comwikipedia.org In the specific case of 3-(Methoxymethyl)-1,3-oxazolidin-2-one, the MOM group protects the nitrogen atom of the carbamate. However, its broader and more common application is in the protection of alcohols, which is relevant to any synthetic strategy involving the parent molecule. The MOM group is valued for its ease of introduction and removal, as well as its stability profile.
MOM ethers are typically formed by treating an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Alternatively, dimethoxymethane (B151124) can be used in the presence of an acid catalyst like phosphorus pentoxide. adichemistry.com
A significant strategic advantage of the MOM group is its stability across a broad pH range (typically stable from pH 4 to 12). adichemistry.com It is inert to a wide variety of conditions, including reactions with nucleophiles, bases, and many oxidizing and reducing agents. adichemistry.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the MOM-protected hydroxyl group.
Deprotection of a MOM ether is most commonly achieved under acidic conditions. total-synthesis.com The acetal (B89532) linkage is readily hydrolyzed by treatment with aqueous acids, such as hydrochloric acid in a protic solvent like methanol. adichemistry.com This sensitivity to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., benzyl (B1604629) ethers, which are removed by hydrogenolysis).
Table 2: Conditions for Protection and Deprotection of Hydroxyl Groups as MOM Ethers
| Transformation | Common Reagents and Conditions | Notes |
|---|---|---|
| Protection | Alcohol + MOMCl, DIPEA, CH2Cl2 | A very common and efficient method. wikipedia.orgtotal-synthesis.com |
| Protection | Alcohol + Dimethoxymethane (CH2(OMe)2), P2O5, CHCl3 | An alternative method avoiding the carcinogenic MOMCl. adichemistry.com |
| Deprotection | Aqueous acid (e.g., HCl in MeOH, reflux) | Standard acidic hydrolysis. adichemistry.comyoutube.com |
| Deprotection | Lewis acids (e.g., MgBr2, TiCl4) | Can offer milder conditions or different selectivity. wikipedia.org |
Design of Orthogonal Protecting Group Strategies Relevant to Oxazolidinone Derivatives
Orthogonal protecting group strategies are essential in the synthesis of complex molecules containing multiple functional groups. jocpr.com An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others by using reaction conditions that are specific to that group. uchicago.eduorganic-chemistry.org The structure of this compound, or related molecules bearing both oxazolidinone and MOM-protected hydroxyls, provides a platform for designing such strategies.
The key to an orthogonal strategy involving these groups lies in the distinct conditions required for their cleavage. The oxazolidinone ring is generally stable to the acidic conditions used to cleave MOM ethers. Conversely, the MOM group is stable to many of the basic or nucleophilic conditions that might be used to open an oxazolidinone ring or cleave an N-acyl substituent from it. adichemistry.comscirp.org
Consider a hypothetical molecule containing both an N-acyl oxazolidinone protecting a 1,2-amino alcohol and a MOM ether protecting a separate hydroxyl group.
Selective MOM group removal: The MOM group could be selectively removed by treatment with an acid, such as HCl in methanol. adichemistry.com These conditions would typically leave the N-acyl oxazolidinone ring intact.
Selective N-acyl group removal: Subsequently, the N-acyl group on the oxazolidinone could be cleaved using a nucleophile like lithium hydroperoxide (LiOOH), generated from LiOH and H2O2. acs.org These basic, nucleophilic conditions would not affect other acid-labile or base-stable groups in the molecule.
This orthogonality allows for sequential manipulation of different parts of the molecule. For example, after the selective removal of a MOM group, the newly revealed hydroxyl group could be further functionalized. Then, in a later step, the amino alcohol could be unmasked by cleaving the oxazolidinone ring, enabling further synthetic transformations at that site. The compatibility of various protecting groups with different reaction conditions is a critical consideration in synthetic planning. scirp.org For instance, sulfonate-based protecting groups are generally stable under the oxidative esterification conditions where acetals like the MOM group are susceptible to cleavage, highlighting the importance of careful selection for multistep syntheses. scirp.org
Table 3: Orthogonal Deprotection Scheme Example
| Protecting Group | Deprotection Conditions | Compatibility |
|---|---|---|
| Methoxymethyl (MOM) Ether | Acidic hydrolysis (e.g., HCl/MeOH) adichemistry.com | Stable to basic/nucleophilic conditions used for oxazolidinone cleavage. |
| N-Acyl Oxazolidinone | Nucleophilic cleavage (e.g., LiOH/H2O2) acs.org | Stable to standard acidic conditions used for MOM deprotection. |
Table of Compounds Mentioned
| Compound Name | Abbreviation | Chemical Formula |
|---|---|---|
| This compound | - | C5H9NO3 |
| N,N-diisopropylethylamine | DIPEA | C8H19N |
| Carbonyldiimidazole | CDI | C7H6N4O |
| Chloromethyl methyl ether | MOMCl | C2H5ClO |
| Diethyl carbonate | - | C5H10O3 |
| Dimethoxymethane | - | C3H8O2 |
| Hydrochloric acid | HCl | HCl |
| Hydrogen peroxide | H2O2 | H2O2 |
| Lithium hydroxide | LiOH | LiOH |
| Phosgene | - | CCl2O |
| Phosphorus pentoxide | P2O5 | P2O5 |
| Sodium ethoxide | - | C2H5NaO |
Theoretical and Computational Investigations of 3 Methoxymethyl 1,3 Oxazolidin 2 One
Conformational Analysis and Stereoelectronic Effects of the Oxazolidinone Ring
The primary stereoelectronic effects at play within the oxazolidinone ring involve interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. A significant interaction is the n → π* delocalization of the nitrogen lone pair into the carbonyl group (C=O). This interaction imparts a degree of planarization to the nitrogen center and influences the rotational barrier around the N-C(carbonyl) bond.
Computational Modeling of Transition States for Asymmetric Induction
Computational modeling, particularly using density functional theory (DFT), is a powerful tool for elucidating the origins of stereoselectivity in reactions employing chiral auxiliaries like 3-(methoxymethyl)-1,3-oxazolidin-2-one. Such models are used to calculate the energies of various possible transition states, with the lowest energy transition state corresponding to the major product formed.
In the context of asymmetric induction, the this compound auxiliary, after acylation, forms an N-acyl oxazolidinone. The enolization of this species and its subsequent reaction with an electrophile proceeds through a chelated or non-chelated transition state. The geometry of these transition states is highly ordered and is influenced by several factors:
Coordination of a Lewis Acid: Lewis acids, such as TiCl₄ or Bu₂BOTf, coordinate to the carbonyl oxygen and often to the ether oxygen of the methoxymethyl group, creating a rigid, chelated structure.
Steric Hindrance: The bulk of the methoxymethyl group, along with any substituents on the oxazolidinone ring, will direct the incoming electrophile to the less sterically hindered face of the enolate.
Stereoelectronic Effects: The alignment of orbitals in the transition state is crucial for minimizing its energy.
Computational models would typically explore several possible transition state geometries (e.g., chair-like, boat-like) for the formation of each possible stereoisomer. The calculated energy differences between these diastereomeric transition states can then be used to predict the diastereomeric ratio of the products. While specific transition state energy data for reactions involving this compound is not publicly available, studies on similar Evans-type auxiliaries have successfully rationalized the observed high levels of stereoselectivity through such computational approaches. mdpi.comwikipedia.org
Quantum Chemical Studies on the Reactivity and Selectivity Profiles
Quantum chemical studies provide fundamental insights into the electronic structure of this compound and how this influences its reactivity and selectivity. Methods such as DFT can be used to calculate a variety of molecular properties that act as descriptors of reactivity.
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would highlight the nucleophilicity of the carbonyl oxygen and the nitrogen atom, as well as the ether oxygen.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the strength of the stereoelectronic interactions discussed in section 6.1, such as the n → π* interaction of the nitrogen lone pair with the carbonyl group. These interactions contribute to the stability of certain conformations and can influence the reactivity of the molecule by altering the electron density at various atoms.
While specific quantum chemical data for this compound is not found in the reviewed literature, the application of these computational tools to similar oxazolidinone-based chiral auxiliaries has been instrumental in developing a deeper understanding of their function in asymmetric synthesis.
Derivatives and Analogues of 3 Methoxymethyl 1,3 Oxazolidin 2 One with Modified Reactivity and Selectivity
Systematic Structural Modifications at the Oxazolidinone Ring
Systematic modifications to the five-membered oxazolidinone ring, particularly at the C4 and C5 positions, have been a key strategy for developing new analogues with tailored properties. The stereochemistry and nature of substituents at these positions can significantly impact the molecule's conformation and, consequently, its interaction with other reagents or biological targets. mdpi.com
The five-membered ring of oxazolidinone derivatives is known to be flexible, capable of adopting various conformations such as envelope and twisted forms. mdpi.com The introduction of substituents can lock the ring into a preferred conformation, which is crucial for stereocontrolled reactions where the oxazolidinone acts as a chiral auxiliary. For instance, the synthesis of chiral oxazolidinone derivatives from L-alanine and pivalaldehyde allows for the separation of diastereomers, leading to enantiomerically pure compounds. mdpi.com
Modifications at the C5 position have been extensively studied. The introduction of an acetamidomethyl substituent at the C5 position is a key feature in many biologically active oxazolidinones. nih.gov Further derivatization of this C5 side chain has led to compounds with improved properties. For example, replacing the acetyl group with other moieties has been shown to enhance activity in certain contexts. nih.gov Research has demonstrated that C5-modified derivatives can exhibit superior activity compared to the parent C5 acetamide (B32628) compounds. nih.gov
Substituents at the C4 position of the oxazolidinone ring can also enhance potency. nih.gov The flexibility in substitution at this position allows for the introduction of various groups to modulate the compound's properties.
Table 1: Impact of C5-Substituent Modification on Oxazolidinone Derivatives
| C5-Substituent | Observed Effect | Reference |
|---|---|---|
| Acetamidomethyl | Key structural feature for certain biological activities. | nih.gov |
| Thiocarbamate | Showed enhanced antibacterial activity in specific analogues. | nih.gov |
| Modified Side Chains (e.g., triazoles) | Resulted in compounds with inferior in vitro antibacterial activities in some studies. | nih.gov |
Exploration of Diverse N-Substituents Beyond the Methoxymethyl Group
While the N-methoxymethyl group serves as a protecting group, its replacement with a wide array of substituents has been a fruitful area of research for creating derivatives with novel functions. The nitrogen atom of the oxazolidinone ring is a common point for modification, allowing for the introduction of diverse functionalities.
N-arylation of 2-oxazolidinones is a well-established method to introduce aromatic systems, which can significantly alter the electronic properties and potential for π-stacking interactions. organic-chemistry.org Palladium-catalyzed methods have been developed for the N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org The choice of ligands, bases, and solvents is critical for the success of these reactions. organic-chemistry.org Copper-catalyzed N-arylation reactions have also been reported, offering excellent chemoselectivity and tolerance for a wide range of functional groups. organic-chemistry.org
Beyond simple aryl groups, more complex substituents have been explored. For instance, a series of N-phenyl piperazinyl derivatives have been synthesized where the piperazinyl ring is further substituted. nih.gov Another area of exploration involves attaching glycinyl-1H-1,2,3-triazolyl moieties to the nitrogen atom, leading to compounds with interesting biological profiles. nih.gov Studies have shown that N-aroyl- and N-heteroaroyl-glycinyl derivatives can be more potent than their N-acylglycinyl counterparts. nih.gov The introduction of nitro groups on the aryl and heteroaryl rings of these substituents has been found to significantly enhance activity in certain biological assays. nih.gov
Table 2: Examples of N-Substituents and Their Synthetic Approaches
| N-Substituent Class | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| N-Aryl | Palladium- or Copper-catalyzed N-arylation | Introduces aromatic systems, modulating electronic properties. | organic-chemistry.org |
| N-Phenyl piperazinyl | Reaction with primary amines and halomethyloxiranes | Allows for further functionalization on the piperazine (B1678402) ring. | nih.gov |
Synthesis and Characterization of Spiro- and Fused Oxazolidinone Systems
Creating more rigid and three-dimensionally complex structures, spiro- and fused oxazolidinone systems have been synthesized to explore new chemical space. These conformationally restricted analogues can offer higher selectivity in chemical reactions and interactions.
Spiro-oxazolidinones are characterized by a common atom shared between the oxazolidinone ring and another ring system. The synthesis of such compounds has been achieved through various strategies. One approach involves the use of 1,2-aminoalcohols as building blocks, which can be treated with reagents like triphosgene (B27547) to form the spiro-oxazolidinone core. nih.gov This methodology has been applied to create spiro-1,3-oxazolidin-2-ones at the C-17 position of steroid scaffolds like trans-androsterone and estrone. nih.govresearchgate.net The synthesis proceeds through an isocyanate intermediate that spontaneously cyclizes. nih.gov Another route to spiro-oxazolidinones involves the reaction of 17S-spiro-oxiranes derived from steroids. nih.gov
Fused oxazolidinone systems involve the sharing of two or more atoms between the oxazolidinone ring and another ring, forming a bicyclic or polycyclic structure. The synthesis of oxazolidinonyl-fused piperidines has been reported, creating complex 4,7-diaza-9-oxabicyclo[4.3.0]nonan-8-ones. rsc.org These syntheses often involve multi-step sequences, including chelation-controlled addition and in situ cyclization to control stereochemistry. rsc.org
Furthermore, extensive research has been conducted on oxazolidinones with fused heterocyclic C-rings. nih.gov These modifications aim to introduce diverse functionalities, such as hydrogen bond donors and acceptors, to enhance interactions with biological targets. nih.gov Examples of fused systems include pyrroloheteroaryls, pyrazolopyridine, imidazopyridine, and triazolopyridine rings. nih.gov The synthesis of these complex molecules requires sophisticated synthetic strategies to build the fused heterocyclic system onto the oxazolidinone core.
Table 3: Overview of Spiro- and Fused Oxazolidinone Systems
| System Type | General Synthetic Strategy | Example Scaffold | Reference |
|---|---|---|---|
| Spiro-oxazolidinone | Cyclization of aminoalcohols derived from a parent ring system (e.g., steroids). | Steroid-17-spiro-oxazolidinones | nih.govnih.gov |
| Fused Oxazolidinone | Multi-step synthesis involving intramolecular cyclization reactions. | Oxazolidinonyl-fused piperidines | rsc.org |
Future Research Directions in 3 Methoxymethyl 1,3 Oxazolidin 2 One Chemistry
Development of Novel Catalytic Systems for Enhanced Oxazolidinone Transformations
The synthesis and transformation of oxazolidinones are central to their application. While stoichiometric methods are well-established, the future lies in the development of sophisticated catalytic systems that offer higher efficiency, lower environmental impact, and novel reactivity.
Research is increasingly focused on moving beyond traditional methods to embrace a variety of catalytic approaches. This includes the use of earth-abundant metals, biocatalysis, and innovative organocatalysis. For instance, copper-based catalytic systems are being developed for the green synthesis of 2-oxazolidinones from carbon dioxide, propargylic alcohols, and 2-aminoethanols. mdpi.com One such system utilizes CuBr in an ionic liquid, demonstrating high turnover numbers and the ability to function under atmospheric CO2 pressure. mdpi.com Similarly, binuclear tridentate copper(I) complexes have shown efficacy in synthesizing oxazolidinones from propargylic amines and CO2 under mild conditions. organic-chemistry.org
Magnesium complexes are emerging as a viable alternative to transition-metal catalysts for various transformations, with their potential for advanced catalytic reactions involving oxazolidinone synthesis being an active area of investigation. researchgate.net Furthermore, ruthenium(II)-NHC (N-Heterocyclic Carbene) catalyst systems have been successfully developed for the enantioselective hydrogenation of 2-oxazolones, providing optically active 2-oxazolidinone (B127357) derivatives with excellent enantioselectivities and yields for a broad range of substrates. nih.gov
A particularly exciting frontier is the application of biocatalysis. Engineered myoglobin-based catalysts have been reported for the synthesis of enantioenriched oxazolidinones through intramolecular C(sp3)–H amination of carbamate (B1207046) derivatives. acs.org This biocatalytic strategy is notable for its high functional group tolerance and high enantioselectivity, offering a green and powerful alternative to traditional chemical methods. acs.org The development of such enzymatic systems opens the door to transformations that are difficult to achieve with conventional catalysts.
| Catalyst System | Transformation | Key Advantages |
| CuBr/Ionic Liquid | Three-component synthesis of 2-oxazolidinones from CO2 | High turnover number, works under 1 atm CO2, recyclable. mdpi.com |
| Ruthenium(II)–NHC | Asymmetric hydrogenation of 2-oxazolones | Excellent enantioselectivities (up to 96% ee) and yields (up to 99%). nih.gov |
| Engineered Myoglobin | Intramolecular C(sp3)–H amination | High enantioselectivity, broad substrate scope, green chemistry. acs.org |
| Magnesium Amide Complexes | Synthesis of oxazolidinones | Alternative to transition metals, potential for complex reactions. researchgate.net |
| Bifunctional PTCs | [3+2] coupling of isocyanates and epoxides | High efficiency at low catalyst loading, good modularity. nih.gov |
Expanding the Scope of Asymmetric Reactions Applicable to N-Methoxymethyl Oxazolidinones
N-acyl oxazolidinones, including N-methoxymethyl derivatives, are renowned as powerful chiral auxiliaries that provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. chempedia.info While their use in asymmetric aldol (B89426) additions, alkylations, and conjugate additions is well-documented, future research aims to significantly broaden their applicability. chempedia.infonih.gov
One promising direction is the development of novel activation strategies. For example, the use of cysteine-derived oxazolidinone chiral auxiliaries enables an intramolecular N-to-S acyl transfer. nih.gov This process converts the stable chiral imide product into a more reactive and synthetically versatile thioester under mild conditions. nih.govdigitellinc.com These thioester products can then be used in a range of subsequent transformations, including Pd-mediated reactions, to access valuable chiral scaffolds like cyclic ketones and noncanonical amino acids. nih.govdigitellinc.com
Furthermore, the integration of oxazolidinone auxiliaries with other reaction classes continues to be a key research focus. Combining asymmetric aldol reactions with a modified Curtius protocol allows for the efficient and direct synthesis of optically active 4,5-disubstituted oxazolidin-2-one motifs. nih.gov This tandem approach streamlines synthetic pathways to complex molecules. nih.gov The scope of reactions is also being expanded to include asymmetric [3+2] annulations and palladium-catalyzed enantioselective C-H functionalization, demonstrating the enduring versatility of these auxiliaries. researchgate.net
Biocatalysis also presents opportunities in this area. The use of enzymes to perform transformations on substrates bearing an N-acyl oxazolidinone auxiliary could lead to novel reaction pathways with exceptional selectivity, complementing existing chemical methods. digitellinc.com
| Asymmetric Reaction Type | Key Feature / Innovation | Resulting Products |
| Aldol Addition / Curtius Rearrangement | Tandem reaction for direct, diastereoselective synthesis. nih.gov | Optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov |
| N-to-S Acyl Transfer | Mild conversion of imide products to versatile thioesters. nih.gov | Carboxylic acid derivatives, cyclic ketones, noncanonical amino acids. nih.govdigitellinc.com |
| Asymmetric Hydrogenation | Catalytic enantioselective reduction of 2-oxazolones. nih.gov | Chiral 4-substituted 2-oxazolidinones. nih.gov |
| Biocatalytic C-H Amination | Enzymatic synthesis via nitrene transfer. acs.org | Enantioenriched oxazolidinones. acs.org |
| [3+2] Annulation | Base-catalyzed annulation with γ-hydroxy-α,β-unsaturated ketones. researchgate.net | Enantioenriched polyheterotricyclic oxazolidines. researchgate.net |
Potential for Integration into Advanced Supramolecular Chemistry and Materials Science
Beyond their role in asymmetric synthesis, oxazolidinone derivatives possess structural features that make them attractive candidates for integration into supramolecular assemblies and advanced materials. The inherent rigidity of the oxazolidinone ring, combined with its capacity for hydrogen bonding and dipole-dipole interactions, provides a predictable structural element for designing complex molecular architectures.
In materials science, the incorporation of the oxazolidinone moiety into polymer backbones is an area of growing interest. nbinno.com Such polymers could exhibit unique mechanical and thermal properties due to the polar and rigid nature of the heterocyclic ring. nbinno.com For example, bisoxazolidines are already utilized as performance modifiers and moisture scavengers in polyurethane coatings, where the rings open to form cross-linked urea (B33335) and urethane (B1682113) linkages. wikipedia.org Future research could explore the synthesis of novel monomers based on 3-(Methoxymethyl)-1,3-oxazolidin-2-one to create advanced polymers with tailored properties for specific applications, such as high-performance plastics or functional coatings.
In supramolecular chemistry, the oxazolidinone scaffold can serve as a building block for constructing receptors for molecular recognition. rsc.org The defined geometry and array of functional groups could be exploited to create hosts capable of selectively binding specific guest molecules, with potential applications in sensing and separation technologies. The field of crystal engineering, which focuses on the design of solid-state structures, could also benefit from the predictable intermolecular interactions of oxazolidinone derivatives. rsc.org As research continues to bridge the gap between small molecule synthesis and materials science, the unique attributes of the oxazolidinone ring are likely to be harnessed in the development of new functional materials and complex molecular systems. rsc.org
Q & A
Q. What are the established synthetic routes for 3-(Methoxymethyl)-1,3-oxazolidin-2-one, and how can reaction parameters be optimized for high yield?
The synthesis of 1,3-oxazolidin-2-one derivatives typically involves cyclization of substituted ethanolamine precursors or functionalization of the oxazolidinone core. For this compound, a common approach is the reaction of epichlorohydrin derivatives with methoxymethylamine under basic conditions. Critical parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency.
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- X-ray crystallography : Provides unambiguous 3D structural data. Programs like SHELXL and SHELXS are widely used for refinement and solution of crystal structures . For example, analogous oxazolidinone derivatives (e.g., 4-benzyl-substituted variants) have been resolved with a P21/c space group and β angles of ~98°, typical for heterocyclic systems .
- NMR spectroscopy : H and C NMR can confirm the methoxymethyl group (δ ~3.3 ppm for OCH) and oxazolidinone carbonyl (δ ~155 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO has a theoretical mass of 143.0582 g/mol).
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the biological activity of 1,3-oxazolidin-2-one derivatives compared to other side chains?
Structure-activity relationship (SAR) studies indicate that substituents at the 3-position of the oxazolidinone ring significantly impact antibacterial potency. The methoxymethyl group:
- Enhances solubility : The ether oxygen increases hydrophilicity, improving bioavailability compared to hydrophobic groups (e.g., benzyl).
- Modulates binding affinity : In analogs like linezolid and tedizolid, electron-withdrawing groups (e.g., fluorine) improve ribosomal binding. The methoxymethyl group’s electron-donating nature may reduce efficacy against Gram-positive bacteria but could be tailored for niche targets .
- Metabolic stability : The methyl ether reduces susceptibility to oxidative degradation compared to hydroxymethyl derivatives .
Q. What methodologies enable trace analysis of this compound metabolites in biological matrices?
Derivatization with 2-nitrobenzaldehyde (2-NBA) is a validated approach for detecting oxazolidinone metabolites (e.g., NP-AOZ derivatives):
Sample preparation : Solid-phase extraction (C18 columns) isolates metabolites from plasma or urine.
Derivatization : React with 2-NBA at pH 6.5–7.0 for 12–16 hours to form Schiff base adducts.
Detection : LC-MS/MS (MRM mode) quantifies derivatives with LODs <1 ng/mL .
Q. What mechanistic insights explain the catalytic reduction of nitro-substituted oxazolidinones using gold nanoclusters (Au-NCs)?
In the reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to its amino derivative, Au-NCs/SCNPs catalyze a two-step process:
Fast step : Formation of a diazene intermediate via hydride transfer from BH.
Slow step : Cleavage of the N=N bond to yield 3-(4-aminophenyl)-1,3-oxazolidin-2-one.
The Au-NCs’ high surface area and electronic effects stabilize transition states, with rate constants (k) dependent on catalyst loading and pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
